molecular formula C18H20O3S B8435634 3-((4-Methoxybenzyl)sulfanyl)-2,5-dimethylphenyl acetate

3-((4-Methoxybenzyl)sulfanyl)-2,5-dimethylphenyl acetate

Cat. No. B8435634
M. Wt: 316.4 g/mol
InChI Key: YYHDYCCTTVYOBP-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

To a mixture of 3-((4-methoxybenzyl)sulfanyl)-2,5-dimethylphenyl acetate (509.1 mg) and anisole (1.5 mL) was added TFA (5.0 mL) at 0° C. The mixture was stirred at 0° C. for 1 h and warmed to room temperature. Then the mixture was stirred at room temperature for 4 h. The mixture was concentrated. The residue was neutralized with 1N NaOH, and the mixture was extracted with EtOAc. The aqueous layer was acidified with 1N HCl and extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (128 mg).
Quantity
509.1 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([S:12]CC2C=CC(OC)=CC=2)[C:6]=1[CH3:22])(=O)C.C1(OC)C=CC=CC=1.C(O)(C(F)(F)F)=O>>[CH3:22][C:6]1[C:7]([SH:12])=[CH:8][C:9]([CH3:11])=[CH:10][C:5]=1[OH:4]

Inputs

Step One
Name
Quantity
509.1 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=CC(=C1)C)SCC1=CC=C(C=C1)OC)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
Then the mixture was stirred at room temperature for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1S)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 128 mg
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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